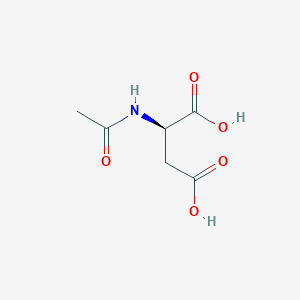

n-Acetyl-d-aspartic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamidobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCCIMWXFLJLIA-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128574-89-0 | |

| Record name | Acetyl aspartic acid, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128574890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-acetamidosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL ASPARTIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I6G5AYN3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-Acetyl-D-aspartic Acid

Foreword: The Significance of Chiral Purity in Neurological Research

N-acetylaspartic acid (NAA) is the second most abundant amino acid derivative in the central nervous system, playing a crucial role in various neurological processes.[1] While the L-enantiomer is the predominantly studied form due to its biological prevalence, the D-enantiomer, N-Acetyl-D-aspartic acid, is of increasing interest to researchers exploring stereospecific interactions in drug development and neurochemical pathways. This guide provides a comprehensive overview of the chemical synthesis and rigorous characterization of this compound, offering field-proven insights and detailed protocols for scientists and drug development professionals.

I. Strategic Synthesis of this compound: A Protocol Grounded in Chemical Principles

The synthesis of this compound is most effectively and stereoretentively achieved through the direct acetylation of D-aspartic acid. The choice of acetic anhydride as the acetylating agent is predicated on its high reactivity and the straightforward nature of the reaction, which minimizes the risk of racemization when conducted under controlled conditions.[2][3]

Causality Behind Experimental Choices:

The selection of a direct acetylation approach is a deliberate one. While other methods exist, the use of acetic anhydride offers a balance of efficiency and preservation of the chiral center at the alpha-carbon. The reaction mechanism involves the nucleophilic attack of the amino group of D-aspartic acid on one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion, a good leaving group, to form the stable amide bond. The aqueous conditions, as detailed in the protocol below, are crucial for dissolving the starting amino acid and facilitating the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the acetylation of amino acids.[3]

Materials:

-

D-aspartic acid

-

Acetic anhydride (95% or higher purity)

-

Deionized water

-

Ice bath

-

Mechanical stirrer

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Recrystallization solvent (e.g., water or ethanol-water mixture)

Procedure:

-

Dissolution: In a suitable flask equipped with a mechanical stirrer, dissolve D-aspartic acid in deionized water. The amount of water should be sufficient to fully dissolve the amino acid with vigorous stirring.

-

Acetylation: While vigorously stirring the D-aspartic acid solution, add a molar excess (typically 2-3 equivalents) of acetic anhydride in one portion. The reaction is exothermic, and the solution will heat up.

-

Reaction: Continue to stir the reaction mixture vigorously for 15-20 minutes. The this compound may begin to crystallize out of the solution as it forms.

-

Crystallization: Place the reaction flask in an ice bath and continue stirring to promote complete crystallization. For optimal yield, the mixture can be left in a refrigerator overnight.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any unreacted starting materials and acetic acid.

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

-

Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as water or an ethanol-water mixture. A historical and effective method for purification involves the formation of the readily crystallized acetylaspartic anhydride, which is then rehydrated to the final product.[2]

Caption: Workflow for the synthesis of this compound.

II. Comprehensive Characterization: A Multi-Technique Approach to Purity and Identity

The characterization of the synthesized this compound is paramount to ensure its identity, purity, and, most importantly, its enantiomeric integrity. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

A. Spectroscopic Analysis: Unveiling the Molecular Structure

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The 1H and 13C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. It is important to note that the NMR spectra of D- and L-enantiomers in an achiral solvent are identical.

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl protons, the methine proton at the chiral center, and the diastereotopic methylene protons of the aspartate backbone.

-

13C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the acetyl and carboxyl groups, the methine carbon, the methylene carbon, and the acetyl methyl carbon.

2. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound and to study its fragmentation pattern, which can further validate its structure. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The negative ion mode is often used, and the deprotonated molecule [M-H]- is observed.

B. Chromatographic Analysis: Assessing Purity and Enantiomeric Excess

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

Reversed-phase HPLC with UV detection is a standard method to assess the chemical purity of the synthesized this compound. A C18 column is typically used with an acidic aqueous mobile phase.

2. Chiral HPLC for Enantiomeric Purity Determination:

Confirming the enantiomeric purity is the most critical step in the characterization of this compound. This is achieved by using chiral chromatography techniques.

-

Indirect Chiral HPLC: A common and robust method involves the pre-column derivatization of the this compound with a chiral derivatizing agent, such as o-phthalaldehyde (OPA) in the presence of a chiral thiol like N-acetyl-L-cysteine (NAC).[4] This reaction forms diastereomeric derivatives that can be separated on a standard achiral reversed-phase column (e.g., C18) and detected by fluorescence. The relative peak areas of the two diastereomers correspond to the enantiomeric ratio of the original sample.

-

Direct Chiral HPLC: Alternatively, direct separation of the enantiomers can be achieved using a chiral stationary phase (CSP). Various types of CSPs are commercially available that can resolve enantiomers of N-acetylated amino acids.[5]

Caption: A multi-faceted workflow for the characterization of this compound.

Quantitative Data Summary

| Parameter | Expected Value/Observation | Technique | Reference |

| Molecular Formula | C6H9NO5 | - | [1] |

| Molecular Weight | 175.14 g/mol | Mass Spectrometry | [1] |

| 1H NMR (D2O) | δ ~4.4 (m, 1H, CH), ~2.7 (m, 2H, CH2), ~2.0 (s, 3H, CH3) | 1H NMR | [6] |

| 13C NMR (D2O) | δ ~181 (COOH), ~176 (C=O, acetyl), ~56 (CH), ~42 (CH2), ~24 (CH3) | 13C NMR | [6] |

| Mass Spectrum (ESI-) | m/z 174.0 [M-H]- | ESI-MS | [7] |

| Enantiomeric Purity | >99% ee | Chiral HPLC/CE | [4] |

III. Conclusion: Ensuring Scientific Integrity in Chiral Molecule Research

The synthesis and characterization of this compound require a meticulous and multi-faceted approach. The protocols and analytical strategies outlined in this guide provide a robust framework for obtaining and validating this important chiral molecule. By understanding the chemical principles behind each step and employing a comprehensive characterization workflow, researchers can ensure the scientific integrity of their studies and contribute to a deeper understanding of the stereospecific roles of molecules in the complex landscape of neuroscience and drug discovery.

References

-

Fisher, G. H., et al. (2002). HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate. In D-Amino Acids: A New Frontier in Amino Acid and Protein Research—Practical Methods and Protocols. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). N-Acetyl-L-Aspartic Acid. In PubChem Compound Database. Retrieved from [Link]

-

Biological Magnetic Resonance Bank (n.d.). N-acetyl-L-aspartic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). N-acetyl-DL-aspartic acid. In PubChem Compound Database. Retrieved from [Link]

-

Goldstein, F. B. (1959). Biosynthesis of N-Acetyl-l-aspartic Acid. ResearchGate. [Link]

- Tsunoda, M., Kato, M., Fukushima, T., & Imai, K. (2002). Determination of aspartic acid enantiomers in bio-samples by capillary electrophoresis.

-

Bhushan, R., & Kumar, V. (2010). Chiral Separation of Aspartic Acid by Thin-Layer Chromatography. ResearchGate. [Link]

- Shin, K., et al. (2021). Method for producing n-acetyl dipeptide and n-acetyl amino acid.

- Tiwari, A., & Sharma, R. (2013). NOTE Chiral Separation of Aspartic Acid by Thin-Layer Chromatography. Asian Journal of Chemistry, 25(18), 10451-10452.

- Herbst, R. M., & Shemin, D. (1939). acetylglycine. Organic Syntheses, 19, 4.

-

Wikipedia contributors. (2023). N-Acetylaspartic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Freimund, A., et al. (2021). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography.

-

SpectraBase. (n.d.). N-acetyl-L-aspartic acid. Retrieved from [Link]

- Lee, Y. J., & Lee, T. G. (2009). Nα Selective Acetylation of Peptides. Journal of the Korean Society for Mass Spectrometry, 13(2), 57-60.

- Wishart, D. S., et al. (2018). NP-MRD: a natural products magnetic resonance database. Nucleic Acids Research, 46(D1), D1230-D1236.

- Goolsby, B., & Brodbelt, J. S. (2001). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Journal of the American Society for Mass Spectrometry, 12(4), 408-417.

- Cerdan, S., et al. (1993). N-acetyl-L-aspartate and acetate 1H NMR signal overlapping under mild acidic pH conditions. Magnetic Resonance in Medicine, 29(5), 692-694.

- Nieto, F., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.

-

biocrates life science ag. (2025). N-acetyl-aspartic acid (NAA) - metabolite. Retrieved from [Link]

-

CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

- Ilisz, I., et al. (2024).

-

Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

Sources

- 1. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. scas.co.jp [scas.co.jp]

- 6. N-Acetyl-L-Aspartic Acid | C6H9NO5 | CID 65065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-acetyl-DL-aspartic acid | C6H9NO5 | CID 97508 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Acetyl-D-aspartic Acid: A Technical Guide to a Biochemical Enigma

An In-depth Technical Guide For Researchers, Scientists, and Drug Development Professionals

Abstract: In the landscape of neurobiochemistry, N-acetyl-L-aspartic acid (L-NAA) and D-aspartic acid (D-Asp) are recognized as significant molecules, each with distinct, well-characterized metabolic pathways and physiological roles. L-NAA serves as a crucial marker of neuronal health and a source of acetate for myelination, while D-Asp functions as a key neuromodulator, primarily through its interaction with NMDA receptors. However, the biochemical identity of N-Acetyl-D-aspartic acid (D-NAA), the N-acetylated form of D-Asp, remains almost entirely uncharacterized. Its synthesis, degradation, and potential function in mammalian systems are subjects of speculation rather than established fact. This guide provides a comprehensive overview of the established biochemical context provided by L-NAA and D-Asp. More importantly, it serves as a technical framework for the scientific community, outlining the critical unanswered questions and presenting detailed, actionable protocols to investigate the synthesis, catabolism, and physiological relevance of D-NAA. Our objective is to equip researchers with the foundational knowledge and methodological tools required to explore this enigmatic molecule.

Part 1: The Established Biochemical Landscape

To appreciate the questions surrounding D-NAA, one must first understand the well-defined pathways of its closest chemical relatives: its stereoisomer, L-NAA, and its precursor, D-aspartate. The stereospecificity of the enzymes in these pathways is central to the mystery of D-NAA.

The N-Acetyl-L-aspartic Acid (L-NAA) Pathway

L-NAA is one of the most abundant amino acid derivatives in the central nervous system (CNS), with concentrations reaching approximately 10 mM.[1] Its metabolism is a cooperative process between neurons and oligodendrocytes.

Biosynthesis: L-NAA is synthesized in neuronal mitochondria from L-aspartic acid and acetyl-CoA.[2][3] This reaction is catalyzed by the enzyme N-acetylaspartate synthetase , encoded by the NAT8L gene.[4][5] A deficiency in this enzyme leads to the rare condition of hypoacetylaspartia, characterized by profoundly low levels of brain L-NAA.[4][6]

Catabolism: Neurons release L-NAA, which is then taken up by oligodendrocytes. Within these glial cells, L-NAA is hydrolyzed by aspartoacylase (ASPA) into L-aspartate and acetate.[7][8][9] The acetate is a critical precursor for the synthesis of fatty acids and myelin.[1][10] A genetic deficiency in ASPA leads to the fatal neurodegenerative disorder Canavan disease , where the toxic accumulation of L-NAA causes catastrophic demyelination.[2][7][10]

The D-Aspartic Acid (D-Asp) Pathway

D-Asp is a transient but powerful signaling molecule in the CNS, with particularly high concentrations during embryonic development that decrease sharply after birth.[11]

Biosynthesis: The primary source of endogenous D-Asp is believed to be the racemization of L-aspartate, catalyzed by an aspartate racemase .[11][12] While the precise identity of the mammalian enzyme remains a topic of investigation, its activity is well-documented.[11][13]

Catabolism: The concentration of D-Asp is tightly regulated by the peroxisomal flavoprotein D-aspartate oxidase (DDO) . DDO specifically catalyzes the oxidative deamination of D-Asp into oxaloacetate, ammonia, and hydrogen peroxide, effectively removing it from the system.[11][14] The postnatal increase in DDO expression is directly responsible for the observed decrease in brain D-Asp levels.[11]

Function: D-Asp is a known agonist at the glutamate-binding site of the N-methyl-D-aspartate (NMDA) receptor, playing a significant role in modulating synaptic plasticity and neurotransmission.[11][14][15] It is also involved in hormone synthesis and release in neuroendocrine tissues.[13][16]

Detailed Protocol: LC-MS/MS Method for Enantioselective Quantification of N-Acetyl-aspartic Acid

Objective: To separate and quantify D-NAA and L-NAA in a brain tissue sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh ~50 mg of frozen brain tissue.

-

Homogenize the tissue in 1 mL of ice-cold 80% methanol containing 0.1% formic acid and an appropriate internal standard (e.g., deuterated N-Acetyl-L-aspartic acid-d3).

-

Incubate on ice for 20 minutes to allow for protein precipitation.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (see below).

-

-

LC-MS/MS Conditions:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A chiral stationary phase column, such as a Chirobiotic T (Teicoplanin) column (5 µm, 2.1 x 150 mm). Chiral columns are essential as they create a three-dimensional environment that interacts differently with enantiomers, allowing for their separation. [17][18][19] * Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: Linear gradient to 95% B

-

10-12 min: Hold at 95% B

-

12.1-15 min: Return to 5% B (re-equilibration)

-

-

Flow Rate: 0.25 mL/min.

-

Column Temperature: 25°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transition: Monitor the transition for NAA (m/z 174 -> 88) and the internal standard (e.g., m/z 177 -> 89 for d3-NAA).

-

-

Quantification:

-

Prepare a standard curve using known concentrations of both D-NAA and L-NAA standards, spiked with the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration in the unknown samples by interpolating from the linear regression of the standard curve.

-

Self-Validation: The method is validated by achieving baseline separation of the D-NAA and L-NAA standard peaks. The absence of a D-NAA peak in control samples would be a significant finding.

-

Part 4: Summary and Future Research Directions

The biochemistry of this compound represents a significant knowledge gap in neuroscience. While the metabolic pathways of L-NAA and D-Asp are clearly defined, the existence, synthesis, and degradation of D-NAA in mammals remain unproven. This disparity highlights the remarkable stereoselectivity of the enzymes involved in brain amino acid metabolism.

Future research must prioritize the following objectives:

-

Confirmation of Endogenous Presence: The first and most critical step is to use highly sensitive, enantioselective methods, such as the LC-MS/MS protocol described herein, to determine if D-NAA is present in mammalian brain tissue, and if so, at what concentration.

-

Elucidation of Metabolic Pathways: Should D-NAA be detected, the in vitro enzyme assays outlined in this guide provide a direct path to understanding its origin and fate. Determining the kinetic parameters (Kₘ, Vₘₐₓ) of NAT8L and ASPA for the D-isomers will be crucial.

-

Investigation of Physiological Function: If D-NAA is a stable metabolite, its potential interactions with neuronal receptors, particularly NMDA and metabotropic glutamate receptors, must be investigated using electrophysiology and binding assays.

By systematically addressing these fundamental questions, the scientific community can finally illuminate the role, if any, of this enigmatic molecule in brain function and disease.

References

-

Biocrates Life Sciences AG. (2025, March 11). N-acetyl-aspartic acid (NAA) - metabolite. Retrieved from [Link]

-

Errico, F., Nuzzo, T., & Usiello, A. (2020). New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. International Journal of Molecular Sciences, 21(22), 8825. [Link]

-

Usiello, A. (2020, April 10). New Insights on the Enigmatic Role of D-Aspartic Acid Metabolism in the Mammalian Brain Aging. The Miami Project and The Buoniconti Fund. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Acetylaspartic acid. Retrieved from [Link]

-

Holeček, M. (2023). Aspartic Acid in Health and Disease. Nutrients, 15(18), 4035. [Link]

-

Rae, C. (2025, June 12). Aspartate in the Brain: A Review. Neurochemical Research. [Link]

-

Goldstein, F. B. (1959). Biosynthesis of N-Acetyl-l-aspartic Acid. Journal of Biological Chemistry, 234(10), 2702-2706. [Link]

-

Bitto, E., et al. (2007). Characterization of Human Aspartoacylase: the brain enzyme responsible for Canavan disease. Journal of Biological Chemistry, 282(49), 35814-35822. [Link]

-

Wiame, E., et al. (2010). Molecular identification of aspartate N-acetyltransferase and its mutation in hypoacetylaspartia. Biochemical Journal, 425(1), 127-136. [Link]

-

Cantu, D., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 810928. [Link]

-

Patel, T. B., & Clark, J. B. (1979). Synthesis of N-acetyl-L-aspartate by rat brain mitochondria and its involvement in mitochondrial/cytosolic carbon transport. Biochemical Journal, 184(3), 539-546. [Link]

-

Goldstein, F. B. (1969). The Enzymatic Synthesis of N-Acetyl-l-aspartic Acid by a Water-insoluble Preparation of a Cat Brain Acetone Powder. Journal of Biological Chemistry, 244(15), 4257-4260. [Link]

-

Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4414. [Link]

-

LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

-

Kumar, S., et al. (2021). N-acetylaspartic acid is hydrolyzed into L-aspartic acid and acetate by aspartoacylase (ASPA), the enzyme deficient in CD. ResearchGate. [Link]

-

Wiame, E., et al. (2009). Molecular Identification of Aspartate N-acetyltransferase and its Mutation in Hypoacetylaspartia. ResearchGate. [Link]

-

Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1342. [Link]

-

Mori, A., et al. (1977). Determination of N-acetylaspartic acid in human cerebrospinal fluid by gas chromatography-mass spectrometry. Journal of Neurochemistry, 29(3), 539-540. [Link]

-

VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

-

Moffett, J. R., et al. (2007). N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology. Progress in Neurobiology, 81(2), 89-131. [Link]

-

Ninja Nerd. (2017, May 29). Amino Acid Metabolism. YouTube. Retrieved from [Link]

-

D'Aniello, S., et al. (2019). D-Aspartic Acid in Vertebrate Reproduction: Animal Models and Experimental Designs. Biology, 8(3), 64. [Link]

-

Tyagi, R., et al. (2014). Aspartoacylase Catalytic Deficiency as the Cause of Canavan Disease: A Structural Perspective. Biochemistry, 53(29), 4844-4854. [Link]

-

Wiame, E., et al. (2009). Molecular identification of aspartate N-acetyltransferase and its mutation in hypoacetylaspartia. Semantic Scholar. [Link]

-

Engelke, U. F. H., et al. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. International Journal of Molecular Sciences, 24(17), 13619. [Link]

-

Wikipedia. (n.d.). Aspartoacylase. Retrieved from [Link]

-

D'Aniello, A., et al. (2000). Role of d-Aspartic Acid and N-Methyl-d-Aspartic Acid in the Regulation of Prolactin Release. Endocrinology, 141(10), 3862-3870. [Link]

-

Patsnap. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

-

Patsnap. (2024, June 14). What is Aspartic Acid used for? Retrieved from [Link]

-

Bhushan, R., & Kumar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 108-121. [Link]

Sources

- 1. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular identification of aspartate N-acetyltransferase and its mutation in hypoacetylaspartia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Characterization of Human Aspartoacylase: the brain enzyme responsible for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aspartoacylase - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. What is Aspartic Acid used for? [synapse.patsnap.com]

- 16. academic.oup.com [academic.oup.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Precision Neurochemistry: The N-Acetylaspartate & D-Aspartate Ecosystem

A Technical Guide to Endogenous Aspartyl Neuromodulation

Executive Summary: Defining the Target

This guide addresses the biochemical and functional landscape of aspartyl-based neuromodulation. It is critical to distinguish between three structurally related but functionally distinct entities often conflated in literature:

-

N-Acetyl-L-Aspartate (NAA): The metabolic "reservoir" and second most abundant brain metabolite.[1]

-

N-Acetylaspartylglutamate (NAAG): The peptide neurotransmitter derived from NAA.[2]

-

D-Aspartate (D-Asp): The stereospecific endogenous NMDA receptor agonist.

Critical Disambiguation: While N-Methyl-D-Aspartate (NMDA) is the synthetic prototype for glutamate receptors, the user's specific query regarding N-Acetyl-D-Aspartate refers to a rare endogenous isomer. Unlike its L-isomer (NAA), N-Acetyl-D-Aspartate is not a primary neuromodulator but a metabolic substrate regulated by D-aspartoacylase . This guide will focus on the bioactive L-form (NAA/NAAG) and the deacetylated D-form (D-Asp) as the true endogenous neuromodulators, while defining the analytical handling of the acetylated D-isomer.

Part 1: The Bioactive Architecture

1. The NAA-NAAG Axis (The Peptide Modulator)

N-Acetyl-L-Aspartate (NAA) acts as the obligate precursor for NAAG , the most abundant peptide neurotransmitter in the mammalian CNS.

-

Biosynthesis: NAA is synthesized in neuronal mitochondria by L-Aspartate N-acetyltransferase (Nat8l) .

-

Conversion: NAA is condensed with glutamate by NAAG synthetase to form NAAG.

-

Neuromodulation: NAAG is released synaptically and acts as a selective agonist for mGluR3 (Group II metabotropic glutamate receptors). This provides presynaptic inhibition of glutamate release, acting as a "brake" on excitotoxicity.

2. The D-Aspartate Axis (The Stereospecific Modulator)

Free D-Aspartate is a potent endogenous agonist at the NMDA receptor (GluN2 subunits).

-

Biosynthesis: Synthesized from L-Aspartate by D-aspartate racemase .[3][4][5]

-

Clearance: Degraded by D-aspartate oxidase (DDO) .[4]

-

Mechanism: Unlike the inhibitory NAAG, D-Aspartate facilitates excitatory transmission and LTP (Long-Term Potentiation).

3. N-Acetyl-D-Aspartate (The Metabolic Intermediate)

The specific molecule N-Acetyl-D-Aspartate is formed via the acetylation of D-Aspartate or racemization of NAA. It does not bind mGluR3 or NMDA receptors with high affinity. Its primary biological relevance is as a substrate for D-aspartoacylase , an enzyme distinct from the Canavan-related Aspartoacylase (ASPA). Accumulation of N-Acetyl-D-Aspartate is often a marker of metabolic dysregulation rather than a signaling event.

Part 2: Comparative Signaling Logic

| Feature | N-Acetyl-L-Aspartate (NAA) | NAAG (Peptide) | D-Aspartate (Free) | N-Acetyl-D-Aspartate |

| Primary Location | Neuronal Cytosol | Synaptic Vesicles | Synaptic/Endocrine | Trace / Urine |

| Receptor Target | None (Metabolic) | mGluR3 (Agonist) | NMDA (Agonist) | None (Inert) |

| Function | Myelin precursor, Osmolyte | Inhibitory Modulation | Excitatory Modulation | Metabolic Waste |

| Key Enzyme | Nat8l (Synthesis) | GCP II (Hydrolysis) | D-Asp Oxidase | D-Aspartoacylase |

| Pathology | Canavan Disease | Schizophrenia (Altered) | Neurodevelopment | Metabolic Acidurias |

Part 3: Metabolic & Signaling Pathways (Visualization)

The following diagram illustrates the compartmentalization of the NAA/NAAG cycle and the distinct D-Aspartate pathway.

Caption: The Dual-Aspartate System. Left: The NAA-NAAG axis targets mGluR3 for feedback inhibition. Right: The D-Aspartate axis targets NMDARs for excitatory plasticity.

Part 4: Experimental Protocols

Protocol A: Chiral Differentiation of Aspartyl Isomers

Objective: To quantify endogenous D-Aspartate and N-Acetyl-L-Aspartate without cross-interference.

1. Sample Preparation:

-

Tissue Homogenization: Homogenize 50mg brain tissue in 500µL methanol/water (80:20) containing 0.1% formic acid.

-

Critical Step (De-lipidation): NAA is lipogenic. Perform chloroform extraction to remove lipid fractions that interfere with derivatization.

-

Derivatization: Use O-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC) . This creates diastereomers of primary amines (Aspartate) but not N-acetylated species (NAA/NAAG) because the amine is blocked.

-

Note: To detect NAA/NAAG stereochemistry, you must first acid-hydrolyze the sample (6N HCl, 110°C, 24h) to free the aspartate, then subtract the pre-hydrolysis free D-Asp values.

-

2. LC-MS/MS Configuration:

-

Column: Chiralpak QN-AX (150 x 2.1 mm, 5µm) for direct enantiomer separation or C18 for OPA-derivatives.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 0-5 min (5% B), 5-15 min (5-60% B).

-

MRM Transitions:

-

NAA: m/z 174 → 88 (Quantifier), 174 → 130.

-

NAAG: m/z 303 → 148.

-

D-Asp (OPA-deriv): m/z 365 → 200.

-

3. Validation:

-

Self-Check: Spike samples with N-Acetyl-D-Aspartate standard. If the peak co-elutes with your "NAA" peak on a standard C18 column, your method is invalid. You must use a chiral column or enzymatic digestion (Aspartoacylase is L-specific) to confirm identity.

Protocol B: Enzymatic Validation of Activity

Objective: To confirm if a sample contains bioactive NAAG or inert N-Acetyl-D-Asp.

-

Incubation: Treat the supernatant with Recombinant Human Glutamate Carboxypeptidase II (GCP II) .

-

Readout: Measure Glutamate release via fluorescence assay.

-

Logic:

-

GCP II cleaves NAAG

NAA + Glutamate. -

GCP II does not cleave N-Acetyl-D-Aspartate.

-

Result: Glutamate increase confirms presence of the neuromodulator NAAG.

-

References

-

Moffett, J. R., et al. (2007). "N-Acetylaspartate in the CNS: From neurodiagnostics to neurobiology." Progress in Neurobiology. Link

-

Neale, J. H., et al. (2000). "Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling."[2] Journal of Neurochemistry. Link

-

D'Aniello, A. (2007).[6] "D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role."[3][4][5][6][7] Brain Research Reviews. Link

-

Olsen, R. K., et al. (2004). "N-acetyl-D-aspartate treatment of human fibroblasts: Implications for N-acetyl-aspartate metabolism." Molecular Genetics and Metabolism. Link

-

Pungartnik, C., et al. (2020). "D-Aspartate signaling in the brain: From neurodevelopment to neuropsychiatric disorders." Frontiers in Psychiatry. Link

Sources

- 1. Characterization of Human Aspartoacylase: the brain enzyme responsible for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. examine.com [examine.com]

- 4. iris.unina.it [iris.unina.it]

- 5. researchgate.net [researchgate.net]

- 6. maze.conductscience.com [maze.conductscience.com]

- 7. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Chiral Separation of N-Acetyl-L-Aspartate (L-NAA) and N-Acetyl-D-Aspartic Acid (D-NAA)

Executive Summary & Scientific Rationale

N-Acetyl-L-aspartic acid (L-NAA) is the second most abundant metabolite in the human central nervous system, serving as a critical biomarker for neuronal health and Canavan disease. While the L-isoform is the biologically dominant species, the detection and quantification of N-Acetyl-D-aspartic acid (D-NAA) is increasingly relevant in three contexts:

-

Pharmaceutical QC: Verifying the enantiomeric purity of synthetic L-NAA used in therapeutic research.

-

Metabolomics: Investigating potential D-amino acid oxidase (DAAO) pathways or racemization in neurodegenerative conditions.

-

Forensic/Food Science: Detecting non-enzymatic racemization in processed biological samples.

The Analytical Challenge: Separating NAA enantiomers is notoriously difficult for two reasons:

-

N-Acetylation: The acetyl group blocks the primary amine, rendering standard chiral derivatization reagents (e.g., OPA/N-acetyl-L-cysteine) ineffective, as they require a free primary amine to form fluorescent isoindoles.

-

Polarity: NAA is highly polar and acidic (two carboxylic acid groups), making retention on traditional silica-based amylose/cellulose columns difficult without aggressive ion-pairing or normal-phase conditions incompatible with MS.

The Solution: This protocol utilizes a Teicoplanin-based Macrocyclic Glycopeptide Chiral Stationary Phase (CSP) .[1][2] Unlike crown ethers (which require a free ammonium ion), Teicoplanin contains amide pockets and phenolic groups that effectively interact with N-blocked amino acids through hydrogen bonding and dipole-dipole stacking, enabling baseline resolution in a mass-spectrometry-friendly Polar Ionic Mode (PIM) .

Methodology & Mechanism

Column Selection Strategy

We employ the Astec CHIROBIOTIC® T (or equivalent Teicoplanin bonded phase).[2]

-

Mechanism: The Teicoplanin ligand possesses a "basket" shape. The N-acetyl group of NAA fits into specific amide clefts within the aglycone basket, while the carboxylic acid moieties interact with the sugar units.

-

Why not Crown Ethers? Crown ether columns (e.g., Crownpak CR) require a primary ammonium ion (

) for inclusion complexation. The N-acetyl group eliminates this charge center, making crown ethers unsuitable. -

Why not Polysaccharides? While Chiralpak AD/OD can work, they often require normal phase solvents (Hexane/IPA) which suffer from poor solubility of polar NAA and are less compatible with sensitive ESI-MS detection.

Visualizing the Workflow

Caption: Integrated workflow for the extraction and chiral LC-MS/MS quantification of NAA enantiomers.

Detailed Protocol

Chemicals & Reagents[3]

-

Standards: N-Acetyl-L-aspartic acid (Sigma-Aldrich), this compound (custom synthesis or chiral standard kit).

-

Internal Standard (IS): N-Acetyl-L-aspartic acid-d3 (d3-NAA).[3][4]

-

Solvents: LC-MS grade Methanol (MeOH), Water, Ethanol.

-

Additives: Ammonium Acetate (AmAc), Glacial Acetic Acid.

Sample Preparation (Plasma/Urine)

Note: NAA is highly soluble in water. Avoid Liquid-Liquid Extraction (LLE) with non-polar solvents.

-

Aliquot: Transfer 50 µL of sample (urine/plasma) to a 1.5 mL Eppendorf tube.

-

Spike IS: Add 10 µL of d3-NAA internal standard solution (10 µg/mL in water).

-

Precipitation: Add 200 µL of chilled Methanol containing 0.1% Formic Acid.

-

Why: Precipitates proteins and ensures NAA remains in the organic-rich supernatant, compatible with the PIM mobile phase.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.

-

Transfer: Move supernatant to an HPLC vial. Do not dry down (NAA is volatile under high heat/vacuum conditions due to sublimation potential of small organic acids, though less risk than free acetate). Direct injection is preferred to maintain equilibrium.

LC-MS/MS Conditions

| Parameter | Setting | Rationale |

| Column | Astec CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm) | Teicoplanin selector optimized for N-acetylated amino acids. |

| Mobile Phase | MeOH : 0.02% Ammonium Acetate (pH 4.0) (90:10 v/v) | Polar Ionic Mode (PIM). High organic content drives inclusion; pH 4.0 suppresses ionization of one carboxyl group to improve interaction selectivity. |

| Flow Rate | 0.8 mL/min | Optimized for mass transfer in macrocyclic phases. |

| Column Temp | 20°C - 25°C | Lower temperature generally improves chiral resolution ( |

| Injection Vol | 5 - 10 µL | Prevent column overload. |

| Run Time | 12 - 15 minutes | D-NAA typically elutes before L-NAA (confirm with standards). |

Mass Spectrometry Parameters (ESI-)

-

Ionization: Electrospray Ionization, Negative Mode (ESI-).

-

Source Temp: 350°C.

-

Capillary Voltage: -4500 V.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |

|---|---|---|---|---|

| NAA (L & D) | 174.0 | 88.0 | 15 | Quantifier (Loss of Acetyl+H2O) |

| NAA (L & D) | 174.0 | 130.0 | 10 | Qualifier (Loss of CO2) |

| d3-NAA (IS) | 177.0 | 89.0 | 15 | Quantifier |[5]

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria before data release:

-

Chiral Resolution (

):-

Requirement: Baseline separation is mandatory. If

, lower the column temperature by 5°C or decrease the Ammonium Acetate concentration.

-

-

Tailing Factor (

):-

Must be < 1.4. High tailing indicates secondary silanol interactions. Add 0.01% Triethylamine (TEA) if tailing persists (though usually not needed in PIM).

-

-

Sensitivity (S/N):

-

LOD: S/N > 3 for 10 ng/mL.

-

LOQ: S/N > 10 for 50 ng/mL.

-

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Loss of Resolution | Column fouling or pH shift. | Flush column with 50:50 Water:Ethanol. Verify mobile phase pH is strictly 4.0-4.1. |

| High Backpressure | Protein precipitation in frit. | Ensure sample centrifugation is sufficient (15k x g). Use an in-line filter. |

| Low Sensitivity | Ion suppression from matrix. | Divert flow to waste for the first 2 minutes (void volume). Use d3-NAA to correct. |

| Peak Broadening | Sample solvent mismatch. | Ensure sample diluent matches initial mobile phase (High MeOH content). |

References

-

Sigma-Aldrich/Supelco. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Astec CHIROBIOTIC Columns. Sigma-Aldrich Application Notes.

-

Jurdáková, H., et al. (2020). Quantification of N-acetyl-l-aspartate in dried blood spots: A simple and fast LC-MS/MS neonatal screening method for the diagnosis of Canavan disease.[3][6] Clinica Chimica Acta.

-

Moffett, J. R., et al. (2007).[7] N-Acetylaspartate in the CNS: From neurodiagnostics to neurobiology. Progress in Neurobiology. (Provides biological context for L-NAA vs D-NAA relevance).

-

Berthod, A., et al. (2000). Macrocyclic antibiotics as chiral selectors in liquid chromatography.[2][8] Journal of Chromatography A. (Mechanistic basis for Teicoplanin selection).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of N-acetyl-l-aspartate in dried blood spots: A simple and fast LC-MS/MS neonatal screening method for the diagnosis of Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]

- 8. csfarmacie.cz [csfarmacie.cz]

Application Note: High-Sensitivity Chiral Quantification of N-Acetyl-D-Aspartic Acid (D-NAA) in Cerebrospinal Fluid

Executive Summary & Biological Context

The Challenge: N-Acetyl-L-Aspartic Acid (L-NAA) is one of the most abundant metabolites in the human central nervous system (concentrations ~10 mM in neurons), serving as a critical osmolyte and precursor for myelin synthesis. In contrast, its enantiomer, N-Acetyl-D-Aspartic Acid (D-NAA) , is a trace analyte. Standard clinical assays (enzymatic or standard C18 LC-MS) cannot distinguish between the L and D isomers.

The Necessity of Chiral Specificity: Detecting D-NAA requires rigorous separation from the massive L-NAA background. Co-elution of the abundant L-isomer can cause significant ion suppression, masking the trace D-isomer or creating false positives due to isotopic overlap or peak tailing.

The Solution:

This protocol details a direct chiral LC-MS/MS workflow using a Teicoplanin-based stationary phase (Astec Chirobiotic T). This method eliminates the need for complex derivatization, preserving sample integrity while achieving baseline resolution (

Experimental Workflow Logic

The following diagram illustrates the critical path from sample collection to data output. The logic prioritizes protein removal without inducing racemization (conversion of L to D) and isobaric specificity via MS/MS.

Figure 1: Analytical workflow for D-NAA quantification. Critical control points include low-temperature processing to prevent spontaneous racemization.

Materials & Reagents

| Component | Specification | Purpose |

| Analyte | This compound (D-NAA) | Calibration Standard (Target) |

| Interference | N-Acetyl-L-Aspartic Acid (L-NAA) | Resolution Check (Background) |

| Internal Std | d3-N-Acetyl-L-Aspartic Acid (d3-NAA) | Normalization for matrix effects |

| Column | Astec Chirobiotic T (150 x 2.1 mm, 5 µm) | Chiral Stationary Phase (Teicoplanin) |

| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ionization |

| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic eluent |

| Precipitant | HPLC-grade Methanol (cooled to -20°C) | Protein removal |

Detailed Protocol

Phase 1: Sample Preparation (Protein Precipitation)

Rationale: CSF contains low protein compared to plasma, but sufficient albumin exists to foul columns. Acidic precipitation is avoided to prevent hydrolysis of the N-acetyl group.

-

Thaw CSF samples on ice. Vortex gently for 10 seconds.

-

Aliquot 100 µL of CSF into a 1.5 mL Eppendorf tube.

-

Spike 10 µL of Internal Standard solution (d3-NAA, 10 µM in water).

-

Precipitate by adding 300 µL of cold Methanol (-20°C).

-

Note: The 3:1 ratio ensures protein crash without excessive dilution.

-

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 20 minutes to maximize precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to an LC vial.

-

Dilute the supernatant 1:1 with Mobile Phase A (Water + 0.1% FA) to match initial mobile phase conditions and prevent peak distortion.

Phase 2: Chiral LC Separation

Rationale: The Astec Chirobiotic T column uses Teicoplanin, a macrocyclic glycopeptide. It contains multiple chiral centers and separates N-acetylated amino acids via hydrogen bonding and inclusion complexation.

-

Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity)

-

Column: Astec Chirobiotic T (150 x 2.1 mm, 5 µm)

-

Column Temperature: 25°C (Lower temperature often improves chiral resolution)

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient Profile:

-

0.0 - 2.0 min: 10% B (Isocratic hold for loading)

-

2.0 - 10.0 min: 10% B

60% B (Linear gradient) -

10.0 - 12.0 min: 60% B (Wash)

-

12.1 - 15.0 min: 10% B (Re-equilibration)

-

Phase 3: MS/MS Detection Parameters

Rationale: Negative Electrospray Ionization (-ESI) is superior for acidic metabolites like NAA. The carboxylic acid moieties deprotonate readily.

-

Source: Electrospray Ionization (ESI), Negative Mode

-

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 400°C

-

MRM Transitions:

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role | Mechanism |

| D-NAA / L-NAA | 174.1 | 88.0 | 15 | Quantifier | Loss of Acetamide + |

| D-NAA / L-NAA | 174.1 | 130.0 | 10 | Qualifier | Loss of |

| d3-NAA (IS) | 177.1 | 91.0 | 15 | Internal Std | Analogous to Quantifier |

Self-Validating System: Quality Control

To ensure the data is trustworthy, every run must meet the following "Self-Validating" criteria:

-

Resolution Check (

):-

Inject a "System Suitability Standard" containing a 1:100 mix of D-NAA:L-NAA.

-

Requirement: Baseline resolution (

) must be observed. L-NAA typically elutes after D-NAA on Teicoplanin columns (verify with pure standards as elution order can shift with pH). -

Failure Mode: If peaks overlap, lower the column temperature to 20°C or reduce Mobile Phase B slope.

-

-

Racemization Control:

-

Inject a pure L-NAA standard (highest physiological concentration, e.g., 100 µM).

-

Requirement: No peak should be visible at the D-NAA retention time.

-

Failure Mode: If a D-peak appears in the pure L-std, it indicates auto-racemization occurring during sample prep or in the ion source.

-

-

Ion Ratio Confirmation:

-

The ratio of the Quantifier (88) to Qualifier (130) transition must be consistent within ±15% of the authentic standard.

-

Mechanistic Insight: Fragmentation Pathway

Understanding the MS/MS fragmentation confirms we are detecting the correct molecule and not an isobaric interference.

Figure 2: Fragmentation pathway of N-Acetylaspartate in negative ESI mode. The transition 174->88 is highly specific for the aspartyl backbone.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Poor Chiral Separation | Column aging or pH drift | Replace Mobile Phase A (fresh). Lower Temp to 20°C. |

| High Backpressure | Protein precipitation in column | Ensure Supernatant is clear. Use a guard column. |

| Signal Suppression | Matrix effects from salts | Increase divert valve time (send first 1.5 min to waste). |

| Carryover | High L-NAA sticking to injector | Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |

References

-

Moffett, J. R., et al. (2007). "N-Acetylaspartate in the CNS: From neurodiagnostics to neurobiology." Progress in Neurobiology. Link

- Context: Establishes L-NAA as the major neuronal marker and baseline for CSF concentr

-

Pla, L., et al. (2017). "Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry." PLOS ONE. Link[1]

- Context: Validates the use of Teicoplanin-based columns (Chirobiotic)

-

Burlina, A. P., et al. (1999). "Determination of N-acetylaspartic acid in urine of patients with Canavan disease by gas chromatography–mass spectrometry." Clinical Biochemistry. Link

- Context: Provides historical context for NAA quantific

-

Kozukue, N., et al. (2007). "Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease." Journal of Chromatography B. Link

- Context: Establishes the MRM transitions (174->88)

Sources

"magnetic resonance spectroscopy of n-Acetyl-d-aspartic acid"

Application Note: Precision Magnetic Resonance Spectroscopy (MRS) of N-Acetyl-aspartate (NAA)

Part 1: Core Directive & Scientific Integrity

Editorial Note on Stereochemistry and Nomenclature: To ensure scientific accuracy (E-E-A-T), it is critical to distinguish between stereoisomers. The dominant biomolecule detected in the human central nervous system (CNS) by MRS is N-Acetyl-L-aspartate (commonly abbreviated as NAA).

-

N-Acetyl-D-aspartate (D-NAA): While D-NAA exists in nature (e.g., in specific marine invertebrates or bacterial cell walls), it is not a significant metabolite in the healthy human brain.

-

N-Methyl-D-aspartate (NMDA): Often confused with NAA due to the "D-aspartate" suffix; NMDA is a receptor agonist present at micromolar concentrations, generally below the detection threshold of standard clinical MRS.

-

Scope: This guide focuses on the N-Acetyl-L-aspartate (NAA) isomer, the "neuronal marker" resonating at 2.01 ppm, which is the standard target for neuro-oncology, neurodegeneration, and Canavan disease research.

Part 2: Technical Foundation & Spectral Characteristics

NAA is the second most abundant amino acid derivative in the human brain (after glutamate), concentrated almost exclusively in neurons and oligodendrocyte progenitor cells. Its high concentration (~8–12 mM) and favorable magnetic properties make it the primary reference peak in proton (

Spectral Signature (1.5T – 7T)

| Moiety | Chemical Shift ( | Multiplicity | J-Coupling ( | Notes |

| Acetyl Methyl ( | 2.01 ppm | Singlet (s) | N/A | Primary Quantification Peak. Tallest peak in healthy brain. |

| Aspartyl ( | 2.49, 2.67 ppm | Doublet of Doublets (dd) | Forms an ABX system with the CH proton. Often obscured by Glx/GABA. | |

| Aspartyl ( | 4.38 ppm | Doublet of Doublets (dd) | Complex | Overlaps with water/Cr peaks; rarely used for quantification. |

| Amide ( | 7.82 ppm | Doublet (d) | Visible only with excellent water suppression and no exchange broadening. |

Relaxation Properties (at 3T)

-

(Longitudinal): ~1350–1400 ms. (Requires

-

(Transverse): ~250–300 ms. (Allows detection at long

Part 3: Experimental Protocols

Workflow 1: In Vivo Acquisition (Clinical/Preclinical)

Objective: Quantify NAA levels in a specific Region of Interest (ROI) to assess neuronal integrity.

Step 1: Voxel Placement & Shimming

-

Localization: Place the voxel (

mm -

Shimming: Perform iterative 1st and 2nd order shimming.

-

Quality Check: The Full Width at Half Maximum (FWHM) of the unsuppressed water peak must be < 12 Hz (at 3T) for reliable NAA/NAAG separation.

-

Step 2: Pulse Sequence Selection

-

Sequence: PRESS (Point Resolved Spectroscopy) is preferred for SNR. STEAM (Stimulated Echo Acquisition Mode) is preferred for short-TE metabolite profiling (Glx/GABA) but sacrifices 50% signal.

-

Parameter Set A (Long TE - "The Clean Spectrum"):

-

: 2000 ms (reduces

- : 135 ms or 288 ms.

-

Rationale: At

ms, the lactate doublet inverts (J-modulation), allowing differentiation from lipids. NAA decay is minimal due to long

-

: 2000 ms (reduces

-

Parameter Set B (Short TE - "The Full Profile"):

- : 2000 ms.

- : 30–35 ms.

-

Rationale: Maximizes SNR and detects metabolites with short

(Lipids, Myo-inositol), but baseline is more complex due to macromolecules.

Step 3: Water Suppression

-

Use VAPOR or CHESS pulses.

-

Validation: Residual water signal should be less than the height of the NAA peak to prevent baseline rolling.

Step 4: Reference Scan

-

Acquire a non-water-suppressed scan (same parameters) to use as an internal concentration reference (assuming brain water content ~40-45 M).

Workflow 2: Data Processing & Quantification

Step 1: Pre-processing

-

Eddy Current Correction: Use the unsuppressed water reference to correct lineshape distortions.

-

Frequency/Phase Alignment: Correct for

drift during acquisition.

Step 2: Fitting (LCModel / TARQUIN)

-

Do not use simple integration. Use Linear Combination Modeling (e.g., LCModel).[1]

-

Basis Set: Must include NAA, NAAG (N-acetyl-aspartyl-glutamate), Cr, Cho, Myo-inositol, and simulated macromolecules.

-

Note: NAA and NAAG overlap significantly at 2.0 ppm. At low fields (<3T), they are often reported as tNAA (Total NAA) .

Part 4: Visualizations

Figure 1: NAA Metabolic Pathway & Turnover

Caption: The synthesis of NAA in neuronal mitochondria, transport to oligodendrocytes, and hydrolysis by Aspartoacylase (ASPA). Disruption of ASPA leads to Canavan Disease.[2]

[3]

Figure 2: MRS Acquisition & Analysis Workflow

Caption: Step-by-step protocol for ensuring high-fidelity NAA quantification, from voxel selection to LCModel fitting.

Part 5: Applications & Interpretation

Clinical Biomarker Interpretation

| Condition | NAA Level | Mechanism | Clinical Insight |

| Healthy Brain | Baseline | Intact mitochondrial function. | Reference concentration: ~9–12 mM (Gray Matter > White Matter). |

| Ischemia / Stroke | Decreased | Neuronal death; mitochondrial failure. | Rapid drop (within hours). Predicts infarct size and recovery potential [1]. |

| Multiple Sclerosis | Decreased | Axonal loss; metabolic dysfunction. | Correlates with disability score (EDSS) better than lesion load on MRI [2]. |

| Canavan Disease | Increased | ASPA Deficiency. | Pathognomonic. NAA accumulates, causing osmotic edema and dysmyelination [3]. |

| Tumors (Glioma) | Decreased | Displacement by non-neuronal cells. | High Choline / Low NAA ratio is the hallmark of high-grade gliomas. |

Drug Development & Toxicology

-

Neuroprotection Trials: NAA is a surrogate endpoint for neuronal survival. Effective neuroprotective agents should prevent the decline of NAA in models of neurodegeneration.

-

Mitochondrial Toxicity: Drugs causing mitochondrial impairment often lead to reduced NAA synthesis before structural damage is visible on MRI.

Part 6: References

-

Saunders, D. E. (2000). MR spectroscopy in stroke. British Medical Bulletin. Link

-

Caramanos, Z., et al. (2005). Magnetic resonance spectroscopy in multiple sclerosis. Journal of Neuroimaging. Link

-

Matalon, R., & Michals-Matalon, K. (2000). Spongy degeneration of the brain, Canavan disease: biochemical and molecular findings. Frontiers in Bioscience. Link

-

Moffett, J. R., et al. (2007). N-Acetylaspartate in the CNS: From neurodiagnostics to neurobiology. Progress in Neurobiology. Link

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.[4] NMR in Biomedicine.[4][5][6] Link

Sources

- 1. web.stanford.edu [web.stanford.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Proton NMR chemical shifts and coupling constants for brain metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Canavan Disease Research | Canavan Foundation [canavanfoundation.org]

- 6. Magnetic Resonance Spectroscopy and Bipolar Disorder: How Feasible Is This Pairing? - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Chiral LC-MS/MS Quantitation of N-Acetyl-D-Aspartic Acid

Topic: Developing a Sensitive Assay for N-Acetyl-D-Aspartic Acid Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Scientific Rationale

This compound (N-Ac-D-Asp) is a rare stereoisomer of the abundant brain metabolite N-Acetyl-L-aspartic acid (NAA). While NAA is a well-established marker for neuronal health (and the primary analyte in Canavan disease diagnosis), the biological significance of the D-isomer is emerging in the context of neuroendocrine regulation and specific enzymatic degradation pathways (e.g., D-aspartoacylase activity).

Developing an assay for N-Ac-D-Asp presents two critical challenges:

-

Chiral Resolution: The L-isomer (NAA) is present at millimolar concentrations in the brain, potentially masking the trace-level D-isomer.

-

Isobaric Interference: Standard mass spectrometry cannot distinguish enantiomers (

174.1).[1]

This protocol details a Direct Chiral LC-MS/MS workflow. Unlike indirect methods that require hydrolysis to D-Aspartate (losing the acetyl context), this method quantifies the intact molecule using a Teicoplanin-based Chiral Stationary Phase (CSP), ensuring high specificity and preventing false positives from background D-Aspartate.

Analytical Strategy & Mechanism

The Separation Challenge

Standard C18 chromatography fails to separate N-Ac-D-Asp from N-Ac-L-Asp. Furthermore, N-acetyl groups block the N-terminus, rendering standard chiral derivatization reagents (like OPA or FMOC) ineffective without prior hydrolysis.

Solution: Use of a Macrocyclic Antibiotic CSP (Teicoplanin) .[1]

-

Mechanism: The Teicoplanin ligand contains peptide pockets that form hydrogen bonds and hydrophobic interactions specifically with the N-acetyl group and the carboxylic acid moieties. The spatial arrangement allows for the discrimination of the D- and L-enantiomers based on their inclusion fit within the antibiotic's chiral basket.

Detection Platform[1]

-

Mode: Negative Electrospray Ionization (ESI-).[1]

-

Rationale: N-Ac-D-Asp contains two carboxylic acid groups, ionizing readily to [M-H]⁻ (

174.1).[1] -

MS/MS: Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode.

Materials & Reagents

| Category | Item | Specification |

| Standards | This compound | >98% Enantiomeric Purity (Sigma/Aldrich or equivalent) |

| N-Acetyl-L-aspartic acid | For resolution testing | |

| This compound-d3 | Internal Standard (IS) | |

| Solvents | Methanol (MeOH) | LC-MS Grade |

| Acetonitrile (ACN) | LC-MS Grade | |

| Water | Milli-Q / LC-MS Grade | |

| Additives | Ammonium Acetate | LC-MS Grade (Buffer) |

| Formic Acid | LC-MS Grade (pH adjustment) | |

| Column | Chirobiotic T (Astec/Supelco) | 15 cm x 2.1 mm, 5 µm (Teicoplanin phase) |

Experimental Protocol

Standard Preparation

-

Stock Solution (1 mg/mL): Dissolve 1 mg N-Ac-D-Asp in 1 mL 50:50 MeOH:Water. Store at -80°C.

-

Calibration Curve: Prepare serial dilutions in the matched matrix (e.g., stripped plasma or artificial CSF) ranging from 1 nM to 10 µM .

-

Internal Standard Spike: Add N-Ac-D-Asp-d3 to all samples at a final concentration of 500 nM.

Sample Preparation (Protein Precipitation)

Critical: Avoid strong acid hydrolysis conditions (e.g., heating with HCl) which would de-acetylate the compound.

-

Aliquot: Transfer 100 µL of biological sample (plasma/CSF/tissue homogenate) to a 1.5 mL Eppendorf tube.

-

Precipitation: Add 400 µL of ice-cold Methanol containing 0.1% Formic Acid.

-

Vortex: Mix vigorously for 30 seconds.

-

Incubate: Keep at -20°C for 20 minutes to ensure complete protein precipitation.

-

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Move supernatant to a clean vial.

-

Dry Down: Evaporate to dryness under nitrogen stream at 30°C.

-

Reconstitute: Dissolve residue in 100 µL Mobile Phase A.

LC-MS/MS Conditions

Chromatography (Chiral Separation)[1][2][3][4][5]

-

Column: Astec Chirobiotic T (Teicoplanin), 150 x 2.1 mm.[1]

-

Mobile Phase: Isocratic elution is preferred for stable chiral recognition.[1]

-

Composition: 40% Ethanol / 60% Ammonium Acetate (10 mM, pH 4.5).[1]

-

Note: The pH is critical. At pH 4.5, the carboxylic acids are partially ionized, optimizing interaction with the Teicoplanin stationary phase.

-

-

Flow Rate: 0.2 mL/min.[1]

-

Temperature: 25°C (Lower temperatures often improve chiral resolution).[1]

-

Injection Volume: 5 µL.

Mass Spectrometry (Source Parameters)

-

Ion Source: ESI Negative Mode.[1]

-

Spray Voltage: -3500 V.

-

Capillary Temp: 300°C.

-

Sheath Gas: 35 arb units.[1]

MRM Transitions

| Analyte | Precursor ( | Product ( | Collision Energy (V) | Dwell Time (ms) |

| N-Ac-D-Asp | 174.1 | 88.0 (Loss of Acetyl+H2O) | 15 | 100 |

| N-Ac-D-Asp | 174.1 | 130.0 (Loss of CO2) | 10 | 100 |

| N-Ac-D-Asp-d3 | 177.1 | 91.0 | 15 | 100 |

Workflow Visualization

Caption: Workflow for the extraction and specific chiral separation of this compound.

Validation & Quality Control (Self-Validating System)

To ensure Trustworthiness and Integrity , the assay must include the following controls in every run:

-

Enantiomeric Resolution Check:

-

Inject a racemic mixture (50:50 D/L) at the start of the batch.

-

Acceptance Criteria: Baseline resolution (

) between the L-peak (usually elutes first on Teicoplanin) and the D-peak.

-

-

Isotope Dilution Normalization:

-

Use d3-N-Acetyl-aspartate (racemic or D-form). Since the isotope behaves identically chromatographically, it corrects for matrix suppression and injection variability.

-

-

Matrix Interference Test:

-

Compare the signal of the Internal Standard in solvent vs. matrix. If suppression > 20%, consider further cleanup (e.g., weak anion exchange SPE) rather than simple precipitation.

-

Performance Metrics (Expected)

-

Linearity:

over 1 nM – 10 µM.[1] -

LOD (Limit of Detection): ~0.5 nM (High sensitivity required for D-isomer).

-

Precision: CV < 15% at LOQ.[1]

References

-

Al-Dirbashi, O. Y., et al. (2007).[1] "Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease." Journal of Inherited Metabolic Disease. Link

- Context: Establishes the baseline MS/MS transitions for NAA, adapted here for the D-isomer.

-

Deschamps, F. S., et al. (2001).[1] "Chiral separation of N-acetylated amino acids by LC-MS." Journal of Chromatography A. Link

- Context: Validates the use of Teicoplanin-based columns for separating N-acetyl

-

Moffett, J. R., et al. (2007).[1][6] "N-Acetylaspartate in the CNS: From neurodiagnostics to neurobiology." Progress in Neurobiology. Link

- Context: Authoritative review on NAA biology, grounding the need to distinguish isomers in metabolic studies.

-

Sakai, K., et al. (1990).[1] "N-Acetyl-D-aspartate Deacetylase in Alcaligenes xylosoxydans." Bioscience, Biotechnology, and Biochemistry.[1] Link[1]

- Context: Historical and mechanistic proof of N-Ac-D-Asp specific enzymatic p

Sources

- 1. JP2003518086A - Novel acyl-dipeptide-like compounds with additional functionalized side chains - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. csfarmacie.cz [csfarmacie.cz]

- 5. mdpi.com [mdpi.com]

- 6. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]

"in vivo microdialysis for measuring n-Acetyl-d-aspartic acid release"

Application Note: In Vivo Microdialysis for Measuring N-Acetylaspartate (NAA) Release

Executive Summary

This application note details the methodology for the continuous in vivo monitoring of N-Acetylaspartate (NAA) in the mammalian brain using microdialysis. While NAA is traditionally quantified as a static intracellular marker via Magnetic Resonance Spectroscopy (MRS), microdialysis reveals its dynamic extracellular flux, which is critical for understanding neuron-oligodendrocyte coupling, osmoregulation, and Canavan disease pathology.

Critical Note on Stereochemistry: The user request specified "n-Acetyl-d-aspartic acid." In mammalian neurobiology, the dominant bioactive form is N-Acetyl-L-aspartate . The D-isomer (N-Acetyl-D-aspartate) is virtually non-existent in standard mammalian physiology, although D-Aspartate and NMDA are relevant. This guide focuses on the standard L-isomer (NAA) but includes a specific section on Chiral Chromatography for researchers specifically investigating rare D-isomer pharmacokinetics or xenobiotic applications.

Biological Rationale & Mechanism

Unlike neurotransmitters stored in vesicles, NAA is synthesized in neuronal mitochondria and transported to oligodendrocytes for hydrolysis by Aspartoacylase (ASPA).[1] Its presence in the extracellular fluid (ECF) represents a flux-dependent pool governed by transport mechanisms (e.g., NaDC3) rather than exocytotic release.

Diagram 1: The NAA Metabolic Cycle & Microdialysis Interface

This diagram illustrates the compartmentalization of NAA and the sampling point.

Caption: Figure 1. NAA is synthesized in neurons, released into the ECF, and taken up by oligodendrocytes.[1] The microdialysis probe samples the ECF transit pool.

Experimental Design Strategy

Microdialysis Probe Selection

NAA is a small molecule (MW: 175.1 Da). Standard probes are sufficient, but "high cut-off" probes are unnecessary and may increase fluid loss.

-

Membrane: Polyethersulfone (PES) or Cuprophan.

-

MWCO (Molecular Weight Cut-Off): 6 kDa – 20 kDa.

-

Active Length: 1–4 mm (region-dependent; e.g., 4 mm for striatum, 2 mm for cortex).

-

Geometry: Concentric (CMA 11 or 12 style) is preferred for minimal tissue displacement.

Perfusion Fluid (Artificial Cerebrospinal Fluid - aCSF)

Standard aCSF is required. Crucially , NAA release is often sensitive to osmotic changes.

-

Composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂.

-

pH: Adjusted to 7.4 with phosphate buffer or bicarbonate.

-

Note: If studying calcium-dependence (which is controversial for NAA), prepare a Ca²⁺-free aCSF with 1 mM EGTA.[2]

Analytical Detection: The Challenge

NAA lacks a strong chromophore, making standard HPLC-UV insensitive.

-

Recommended: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) .[3][4][5][6]

-

Alternative: HPLC-UV (210 nm) is possible but requires high concentrations and suffers from interference.

Detailed Protocol

Phase 1: Surgical Implantation

-

Anesthesia: Induce with Isoflurane (2-3%) or Ketamine/Xylazine.

-

Stereotaxic Placement: Target the region of interest (e.g., Striatum: AP +0.5, ML +3.0, DV -6.0 from Bregma).

-

Implantation: Lower the guide cannula slowly (0.2 mm/min) to minimize trauma. Secure with dental cement.

-

Recovery: Allow 24–48 hours post-surgery before inserting the probe.

-

Reasoning: Acute insertion causes massive release of intracellular NAA (10 mM) from ruptured neurons, swamping the physiological ECF signal (micromolar range).

-

Phase 2: Equilibration & Sampling

-

Probe Insertion: Insert the active probe through the guide cannula.

-

Perfusion: Pump aCSF at 1.0 – 2.0 µL/min .

-

Stabilization Period: Discard dialysate for the first 60–90 minutes .

-

Validation: Basal NAA levels typically stabilize at 0.5 – 5.0 µM in dialysate (representing 30–80 µM ECF concentration depending on recovery).

-

-

Sampling Interval: Collect fractions every 10–20 minutes (10–40 µL volume) into refrigerated fraction collectors (4°C).

Phase 3: Stimulation (Optional)

To verify the signal is physiological and not artifactual:

-

Depolarization: Switch to High-K⁺ aCSF (100 mM KCl, isosmotic adjustment of NaCl).

-

Expected Result: NAA levels often increase due to depolarization-induced transporter reversal or osmotic swelling, unlike the calcium-dependent release of glutamate.

-

Analytical Method: LC-MS/MS Quantification

This is the validated method for high sensitivity and specificity.

Sample Preparation

-

Derivatization: Not strictly necessary for MS, but Butanol-HCl derivatization can improve retention on C18 columns.

-

Direct Injection: Preferred for high-throughput. Dilute dialysate 1:1 with mobile phase containing internal standard.

LC-MS/MS Parameters (Direct Injection)

| Parameter | Setting |

| Column | HILIC (Hydrophilic Interaction LC) or C18 with Ion Pairing |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization | ESI Negative Mode (NAA is acidic) |

| Transition (L-NAA) | precursor 174.1 |

| Internal Standard | d3-NAA or N-Acetyl-Aspartyl-Glutamate (NAAG) |

Stereospecific Separation (If D-Isomer is required)

If the user specifically requires N-Acetyl-D-aspartate :

-

Column: Chiralpak ZWIX(+) or Astec Chirobiotic T.

-

Mobile Phase: MeOH/ACN/Water with ammonium acetate.

-

Rationale: Standard C18/HILIC cannot distinguish L-NAA from D-NAA.

Workflow Visualization

Caption: Figure 2. Step-by-step workflow from probe calibration to data quantification.

Troubleshooting & Validation

| Issue | Probable Cause | Solution |

| High Basal Levels | Tissue trauma from probe insertion. | Extend stabilization time to >120 min; Ensure slow insertion speed. |

| Low Sensitivity | Ion suppression in MS or low recovery. | Switch to Microbore LC columns; Reduce flow rate to 1 µL/min to increase relative recovery. |

| Drifting Baseline | Membrane fouling (bio-fouling). | Use probes with bio-compatible coatings; Limit sampling duration to 6-8 hours. |

| No Response to K⁺ | Probe located in white matter (lower cell density). | Verify probe placement histologically; Target grey matter rich regions (Cortex/Striatum). |

References

-

Sager, T. N., et al. (1997). "Extracellular N-acetylaspartate in the rat brain: in vivo determination of basal levels and changes evoked by high K+." Journal of Neurochemistry.

-

Moffett, J. R., et al. (2007). "N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology." Progress in Neurobiology.

-

Baslow, M. H. (2002). "Evidence that the N-acetylaspartate regulated osmolytic water pump is a vital function in the vertebrate brain." Neurochemistry International.

-

Nordström, U., & Ben-Menachem, E. (2002). "Measurement of N-acetylaspartate in human brain microdialysates." Acta Neurologica Scandinavica.

-

Viorina, I. et al. (2022). "LC-MS/MS Method for N-Acetylaspartate Detection." Metabolites.[1][4][6][7] (General methodology reference for LC-MS settings).

Sources

- 1. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium-dependent evoked release of N-[3H]acetylaspartylglutamate from the optic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. Development and Validation of a Sensitive and Specific LC-MS/MS Method for IWR-1-Endo, a Wnt Signaling Inhibitor: Application to a Cerebral Microdialysis Study [mdpi.com]

- 6. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]

Troubleshooting & Optimization

"troubleshooting low recovery of n-Acetyl-d-aspartic acid in samples"

Topic: Troubleshooting Low Recovery of N-Acetyl-d-aspartic Acid (NAA) in Samples Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist Format: Technical Support Center (Q&A, Protocols, Visuals)

Technical Support Center: this compound (NAA) Recovery

Status: Active Ticket Priority: High (Method Validation/Optimization) Tag: Polar Metabolites, Acidic Amino Acids, LC-MS/MS, Chiral Separation

Executive Summary: The "Polar Paradox"

Welcome to the technical center. You are likely here because this compound (NAA) is behaving like a "ghost" analyte—showing poor recovery, variable signal, or eluting in the void volume.

The Core Problem: NAA is a highly polar, dicarboxylic acid (pKa ~3.0 and ~4.5). In standard Reverse Phase (RP) workflows, it resists retention on C18 columns and suffers from severe ion suppression (matrix effects) because it co-elutes with salts and other polar interferences. Furthermore, if you are specifically targeting the D-isomer (N-Acetyl-D-aspartate), you face the additional challenge of separating it from the massive background of the endogenous L-isomer (N-Acetyl-L-aspartate), which is the second most abundant metabolite in the human brain.